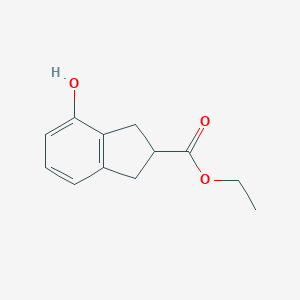

Isopropyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

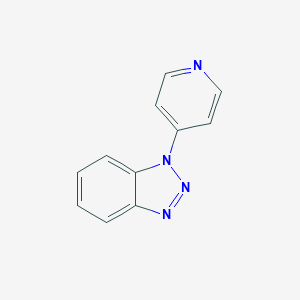

Isopropyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate, also known as etomidate, is a medication used for anesthesia induction. It was first synthesized in the 1960s and has since become a widely used drug in the medical field. In recent years, there has been a growing interest in the scientific research applications of etomidate.

Wirkmechanismus

Etomidate acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor, which is an inhibitory neurotransmitter receptor in the brain. By binding to the receptor, Isopropyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate enhances the activity of GABA, leading to increased inhibition of neuronal activity and ultimately producing sedation and anesthesia.

Biochemische Und Physiologische Effekte

Etomidate has been shown to have a number of biochemical and physiological effects. It has been found to decrease cerebral blood flow and metabolic rate, reduce cerebral oxygen consumption, and decrease intracranial pressure. It has also been shown to decrease sympathetic nervous system activity, leading to a decrease in heart rate and blood pressure.

Vorteile Und Einschränkungen Für Laborexperimente

Etomidate has several advantages for use in laboratory experiments. It has a rapid onset of action and a short duration of effect, making it useful for studying the effects of anesthesia and sedation on the nervous system. It also has a high degree of selectivity for the GABA receptor, making it a useful tool for investigating the role of this receptor in various physiological processes.

However, there are also some limitations to the use of Isopropyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate in laboratory experiments. It can be difficult to control the depth of anesthesia produced by Isopropyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate, and there is a risk of respiratory depression and other adverse effects at higher doses.

Zukünftige Richtungen

There are several potential future directions for research on Isopropyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate. One area of interest is the development of new drugs that target the GABA receptor with greater selectivity and fewer side effects than Isopropyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate. Another area of interest is the use of Isopropyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate in combination with other drugs to produce more targeted effects on the nervous system. Finally, there is ongoing research into the mechanisms underlying the effects of Isopropyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate on the nervous system, with the goal of developing new treatments for a range of neurological disorders.

Synthesemethoden

Etomidate can be synthesized through a multi-step process starting from 2-nitrobenzaldehyde. The first step involves the reduction of 2-nitrobenzaldehyde to 2-aminobenzaldehyde, which is then condensed with 2-thiophene carboxaldehyde to form 2-(2-thienyl)benzylideneamine. The final step involves the reaction of 2-(2-thienyl)benzylideneamine with isopropyl chloroformate to form Isopropyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate.

Wissenschaftliche Forschungsanwendungen

Etomidate has been used in scientific research to study various aspects of the nervous system, including neurotransmitter release, synaptic transmission, and receptor function. It has also been used to investigate the mechanisms underlying anesthesia and sedation.

Eigenschaften

CAS-Nummer |

74797-19-6 |

|---|---|

Produktname |

Isopropyl (6,11-dihydrodibenzo(b,e)thiepin-11-yl)carbamate |

Molekularformel |

C18H19NO2S |

Molekulargewicht |

313.4 g/mol |

IUPAC-Name |

propan-2-yl N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)carbamate |

InChI |

InChI=1S/C18H19NO2S/c1-12(2)21-18(20)19-17-14-8-4-3-7-13(14)11-22-16-10-6-5-9-15(16)17/h3-10,12,17H,11H2,1-2H3,(H,19,20) |

InChI-Schlüssel |

YDIWRWPZLZRROJ-UHFFFAOYSA-N |

SMILES |

CC(C)OC(=O)NC1C2=CC=CC=C2CSC3=CC=CC=C13 |

Kanonische SMILES |

CC(C)OC(=O)NC1C2=CC=CC=C2CSC3=CC=CC=C13 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-Ethylphenyl)sulfonyl]glycine](/img/structure/B188578.png)

![2-[(4-Chlorophenyl)sulfanyl]acetohydrazide](/img/structure/B188581.png)

![spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B188590.png)

![2-[(3-Carboxypropanoyl)amino]benzoic acid](/img/structure/B188593.png)